molecular formula C8H7ClN4S B15256694 4-Chloro-6-(thiophen-3-ylmethyl)-1,3,5-triazin-2-amine

4-Chloro-6-(thiophen-3-ylmethyl)-1,3,5-triazin-2-amine

Cat. No.: B15256694
M. Wt: 226.69 g/mol
InChI Key: ZRCSLWBGMWGJIV-UHFFFAOYSA-N
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Description

4-Chloro-6-(thiophen-3-ylmethyl)-1,3,5-triazin-2-amine is a heterocyclic compound that features a triazine ring substituted with a thiophene moiety and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(thiophen-3-ylmethyl)-1,3,5-triazin-2-amine typically involves the reaction of 4-chloro-6-(chloromethyl)-1,3,5-triazine with thiophene-3-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(thiophen-3-ylmethyl)-1,3,5-triazin-2-amine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, or alcohols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic Substitution: Substituted triazine derivatives.

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Reduced triazine derivatives.

Scientific Research Applications

4-Chloro-6-(thiophen-3-ylmethyl)-1,3,5-triazin-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a kinase inhibitor.

    Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(thiophen-3-ylmethyl)-1,3,5-triazin-2-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby interfering with biological pathways. The molecular targets and pathways involved would vary based on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-(methyl)-1,3,5-triazin-2-amine
  • 4-Chloro-6-(phenyl)-1,3,5-triazin-2-amine
  • 4-Chloro-6-(pyridin-3-ylmethyl)-1,3,5-triazin-2-amine

Uniqueness

4-Chloro-6-(thiophen-3-ylmethyl)-1,3,5-triazin-2-amine is unique due to the presence of the thiophene moiety, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal and material science.

Properties

Molecular Formula

C8H7ClN4S

Molecular Weight

226.69 g/mol

IUPAC Name

4-chloro-6-(thiophen-3-ylmethyl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C8H7ClN4S/c9-7-11-6(12-8(10)13-7)3-5-1-2-14-4-5/h1-2,4H,3H2,(H2,10,11,12,13)

InChI Key

ZRCSLWBGMWGJIV-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1CC2=NC(=NC(=N2)Cl)N

Origin of Product

United States

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